molecular formula C9H9F3N2O2S B1472205 2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid CAS No. 1417983-29-9

2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B1472205
CAS No.: 1417983-29-9
M. Wt: 266.24 g/mol
InChI Key: OLYKKBAXQGXARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a trifluoromethyl group (CF3), which is often used in pharmaceuticals and agrochemicals due to its unique biological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The trifluoromethyl group can be introduced into organic molecules through direct trifluoromethylation with CF3I .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The trifluoromethyl group (CF3) has the same electronegativity as oxygen, which can influence the molecule’s physical, chemical, and physiological properties .


Chemical Reactions Analysis

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various reactions, including alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

  • The synthesis and structural analysis of various pyrazole and pyrazoline derivatives have been extensively explored. For instance, the reaction of different acetic acids with formyl and acetyl electrophiles leads to the formation of interesting bicyclic heterocycles, highlighting the versatility of these compounds in organic synthesis (Smyth et al., 2007).

  • Another study demonstrated the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles, showcasing an environmentally friendly approach to synthesizing these compounds, which could be of interest for various applications including medicinal chemistry and materials science (Al-Matar et al., 2010).

Antimicrobial Activity

  • The antimicrobial properties of pyrazoline derivatives have been investigated, showing that these compounds exhibit significant activity against various bacterial and fungal strains. This suggests their potential use in the development of new antimicrobial agents (Kumar et al., 2012).

Corrosion Inhibition

  • Pyrazoline derivatives have also been evaluated as corrosion inhibitors for metals in acidic media. Their high efficiency in protecting mild steel against corrosion suggests applications in industrial processes and maintenance (Lgaz et al., 2018).

Sensor Applications

  • A pyrazoline derivative was synthesized and proposed as a highly selective “turn on” fluorescent sensor for zinc ion. This indicates the potential application of these compounds in the development of selective sensors for metal ions, which could be useful in environmental monitoring and biochemistry (Gong et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new greener and more economical synthesis methods could be developed .

Biochemical Analysis

Biochemical Properties

2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with biomolecules are primarily driven by its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of target proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity by either inhibiting or activating them . The compound’s trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity and specificity of the compound for its targets . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function . The compound’s impact on metabolic flux and metabolite levels can provide insights into its overall effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c10-9(11,12)8-5-4-17-2-1-6(5)14(13-8)3-7(15)16/h1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKKBAXQGXARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 2
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 3
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 4
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 6
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.